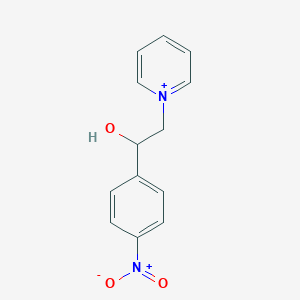
1-(4-Nitrophenyl)-2-pyridin-1-ium-1-ylethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Nitrophenyl)-2-pyridin-1-ium-1-ylethanol is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as NPE, and it is a derivative of pyridine that has a nitrophenyl group attached to it. The synthesis of NPE is a complex process that involves several steps, and it has been widely used in various research studies due to its unique properties.
Wirkmechanismus
The mechanism of action of NPE is not well understood, but it is believed that the nitrophenyl group attached to the pyridine ring plays a crucial role in its fluorescent properties. When excited with light of a specific wavelength, NPE emits light at a longer wavelength, which can be detected using a fluorescence microscope or spectrofluorometer.
Biochemical and Physiological Effects:
NPE has been shown to have minimal biochemical and physiological effects on cells and tissues. It is not toxic to cells and does not interfere with normal cellular processes. This makes it an ideal compound for use in scientific research.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using NPE in lab experiments include its unique fluorescent properties, its minimal biochemical and physiological effects, and its stability in various solvents. However, NPE has some limitations that need to be considered. It is sensitive to pH changes and can be quenched by certain compounds. It also has a relatively low quantum yield, which can limit its sensitivity in some experiments.
Zukünftige Richtungen
There are several future directions for the use of NPE in scientific research. One potential application is in the study of protein-protein interactions. NPE can be used to label specific proteins, which can then be visualized using fluorescence microscopy. Another potential application is in the study of lipid membranes. NPE can be used to study the dynamics of lipid membranes and the interaction of lipids with other molecules. Finally, NPE can be used to study the transport of ions across cell membranes, which is an important process in many biological systems.
Conclusion:
In conclusion, 1-(4-Nitrophenyl)-2-pyridin-1-ium-1-ylethanol is a unique compound that has been extensively studied for its potential applications in scientific research. Its fluorescent properties make it an ideal probe for studying various biological processes, and its minimal biochemical and physiological effects make it safe for use in cells and tissues. While there are some limitations to its use, NPE has several potential future directions in scientific research.
Synthesemethoden
The synthesis of NPE involves the reaction of 4-nitrobenzaldehyde with pyridine in the presence of an acid catalyst. The resulting product is then reduced using sodium borohydride to obtain the final product, 1-(4-Nitrophenyl)-2-pyridin-1-ium-1-ylethanol. This process has been optimized over the years to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
NPE has been widely used in scientific research due to its unique properties. It is a fluorescent compound that can be used as a probe to study various biological processes. NPE has been used to study the interaction of proteins and DNA, as well as the dynamics of lipid membranes. It has also been used to study the binding of ligands to receptors and the transport of ions across cell membranes.
Eigenschaften
Molekularformel |
C13H13N2O3+ |
|---|---|
Molekulargewicht |
245.25 g/mol |
IUPAC-Name |
1-(4-nitrophenyl)-2-pyridin-1-ium-1-ylethanol |
InChI |
InChI=1S/C13H13N2O3/c16-13(10-14-8-2-1-3-9-14)11-4-6-12(7-5-11)15(17)18/h1-9,13,16H,10H2/q+1 |
InChI-Schlüssel |
QCVZBNIGROPKTI-UHFFFAOYSA-N |
SMILES |
C1=CC=[N+](C=C1)CC(C2=CC=C(C=C2)[N+](=O)[O-])O |
Kanonische SMILES |
C1=CC=[N+](C=C1)CC(C2=CC=C(C=C2)[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furoyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B280412.png)

![3-chloro-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B280416.png)

![4-chlorophenyl [5-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-furyl]methyl ether](/img/structure/B280421.png)
![1-ethyl-N-(2-methoxydibenzo[b,d]furan-3-yl)-3-methyl-1H-pyrazole-4-carboxamide](/img/structure/B280422.png)




![N-(1,3-benzodioxol-5-yl)-5-[(2,5-dimethylphenoxy)methyl]-2-furamide](/img/structure/B280428.png)

![Methyl 5-isopropyl-2-{[(5-methyl-3-phenylisoxazol-4-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B280431.png)
